[3-(4-FLUOROPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERIDINO)METHANONE
Overview
Description
3-(4-Fluorophenyl)-5-IsoxazolylMethanone: is a synthetic organic compound that features a fluorinated phenyl group, an isoxazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-5-IsoxazolylMethanone typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Piperidine Moiety: The piperidine group can be attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon center on the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of isoxazoline derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacology: The compound’s structural features make it a candidate for drug development, particularly in targeting neurological pathways.
Biological Probes: It can be used as a probe to study biological processes involving fluorinated compounds.
Industry:
Material Science: The compound’s unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-IsoxazolylMethanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can participate in hydrogen bonding. The piperidine moiety can enhance the compound’s binding affinity to its targets, potentially modulating the activity of enzymes or receptors involved in neurological pathways.
Comparison with Similar Compounds
[3-(4-Fluorophenyl)-5-Isoxazolecarboxylic Acid]: This compound shares the isoxazole and fluorophenyl groups but differs in the carboxylic acid functionality.
[5-(4-Fluorophenyl)-3-Isoxazolyl]Methanamine: Similar in structure but contains a methanamine group instead of the piperidine moiety.
Uniqueness:
Structural Features: The combination of the fluorophenyl, isoxazole, and piperidine groups in 3-(4-Fluorophenyl)-5-IsoxazolylMethanone provides unique electronic and steric properties.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-6-8-19(9-7-11)16(20)15-10-14(18-21-15)12-2-4-13(17)5-3-12/h2-5,10-11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYONLEIFMJIOFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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